molecular formula C19H12ClN3O2 B250698 N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B250698
M. Wt: 349.8 g/mol
InChI Key: IKQFQWOSOKRABF-UHFFFAOYSA-N
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Description

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.

Scientific Research Applications

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. It may also act by modulating the activity of certain neurotransmitters in the brain, which may be beneficial in the treatment of neurological disorders.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is its potential applications in various fields of scientific research. It has shown promising results in various studies and may have therapeutic potential for various diseases. However, one of the limitations is its complex synthesis method, which may limit its availability for lab experiments.

Future Directions

There are several future directions for the research on N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an anti-cancer agent and its mechanism of action in cancer cells. Additionally, further studies are needed to optimize the synthesis method and improve the availability of this compound for lab experiments.

Synthesis Methods

The synthesis of N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been achieved using different methods. One of the most common methods is the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminophenol to form 2-chloro-5-(2-aminophenyl)benzoic acid. This compound is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 1,3-oxazole-4,5-diamine to form this compound.

Properties

Molecular Formula

C19H12ClN3O2

Molecular Weight

349.8 g/mol

IUPAC Name

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C19H12ClN3O2/c20-14-9-8-13(19-23-17-16(25-19)7-4-10-21-17)11-15(14)22-18(24)12-5-2-1-3-6-12/h1-11H,(H,22,24)

InChI Key

IKQFQWOSOKRABF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl

Origin of Product

United States

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